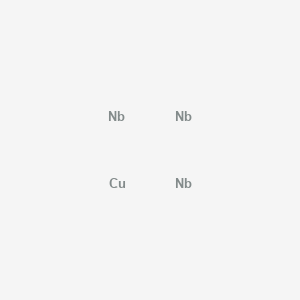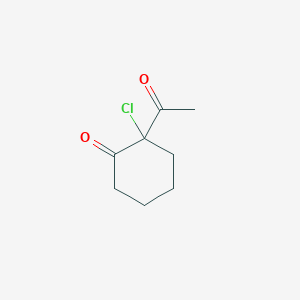
Cyclohexanone, 2-acetyl-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-acetyl-2-chloro- is an organic compound with the molecular formula C8H11ClO2 It is a derivative of cyclohexanone, where the hydrogen atom at the second position is replaced by an acetyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanone, 2-acetyl-2-chloro- typically involves the chlorination of 2-acetylcyclohexanone. One common method is the reaction of 2-acetylcyclohexanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C8H12O2+SOCl2→C8H11ClO2+SO2+HCl
This method is efficient and yields a high purity product.
Industrial Production Methods
In an industrial setting, the production of cyclohexanone, 2-acetyl-2-chloro- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also minimizes human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-acetyl-2-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclohexanone derivatives
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-acetyl-2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving halogenated substrates.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclohexanone, 2-acetyl-2-chloro- involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the acetyl group can undergo nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylcyclohexanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chlorocyclohexanone: Lacks the acetyl group, affecting its reactivity in nucleophilic addition reactions.
Uniqueness
Cyclohexanone, 2-acetyl-2-chloro- is unique due to the presence of both an acetyl group and a chlorine atom. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
64229-97-6 |
|---|---|
Fórmula molecular |
C8H11ClO2 |
Peso molecular |
174.62 g/mol |
Nombre IUPAC |
2-acetyl-2-chlorocyclohexan-1-one |
InChI |
InChI=1S/C8H11ClO2/c1-6(10)8(9)5-3-2-4-7(8)11/h2-5H2,1H3 |
Clave InChI |
AYMNNLMVJUVUFH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCCCC1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


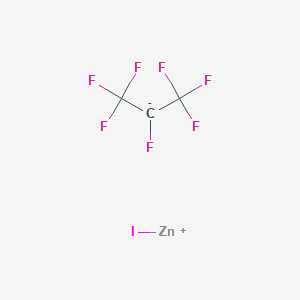
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
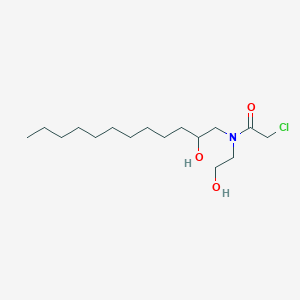

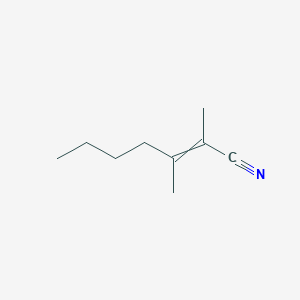
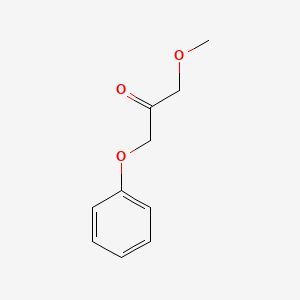
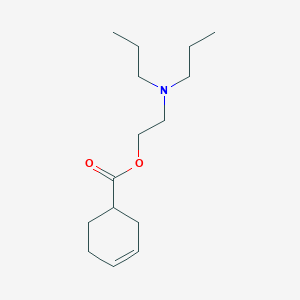

![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
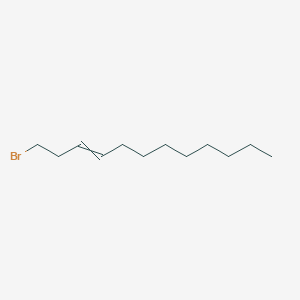
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)
